N-(2-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
N-(2-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridin-4-yl group at position 5 and a sulfanylacetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2-fluorophenyl group. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The 1,3,4-oxadiazole ring enhances metabolic stability and bioavailability, while the pyridinyl and fluorophenyl groups contribute to electronic and steric interactions with biological targets .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2S/c16-11-3-1-2-4-12(11)18-13(21)9-23-15-20-19-14(22-15)10-5-7-17-8-6-10/h1-8H,9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBLOTONPDMQDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution or other suitable methods.
Final Assembly: The final step involves the formation of the acetamide linkage, typically through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for N-(2-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is , with a molecular weight of 330.33 g/mol. The compound features a fluorophenyl group, a pyridinyl oxadiazole moiety, and a sulfanyl acetamide structure which contribute to its biological activity.
Anticancer Applications
This compound has been evaluated for its anticancer properties through various studies:
- In Vitro Studies : The compound has shown promising results against various cancer cell lines. For instance, studies utilizing the National Cancer Institute (NCI) 60-cell line panel demonstrated moderate cytostatic activity with inhibition growth percentages (IGP) exceeding 10% in several cell lines. The highest IGP was recorded at 23% against the MCF7 breast cancer cell line .
- Mechanism of Action : The mechanism involves potential inhibition of epidermal growth factor receptor (EGFR) pathways, which are crucial in many tumor types. The oxadiazole moiety is known to enhance binding interactions with biological targets due to its ability to participate in hydrogen bonding .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Antibacterial Studies : Research indicates that derivatives similar to this compound exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae. These findings suggest a potential application in treating bacterial infections .
- Synergistic Effects : Some studies have explored the synergistic effects of combining this compound with other antibiotics, enhancing overall efficacy against resistant strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of this compound:
Case Study 1: Antitumor Activity
A study published in Bioorganic & Medicinal Chemistry evaluated a series of oxadiazole derivatives including this compound for their anticancer properties. Results indicated that compounds with similar structures exhibited IC50 values as low as 0.010 µM against MCF7 cells, highlighting their potential as lead compounds for further development .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial agents, derivatives of the target compound were tested against various bacterial strains. Results showed that certain derivatives displayed significant activity against MRSA strains, suggesting that modifications to the core structure could yield effective treatments for antibiotic-resistant infections .
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include binding to active sites, inhibition of enzyme activity, or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can be contextualized against analogous compounds with modifications in the aryl, oxadiazole, or acetamide substituents. Below is a comparative analysis based on synthetic derivatives and their reported activities:
Table 1: Structural and Functional Comparison of Analogous 1,3,4-Oxadiazole Derivatives
Key Observations:
Substituent Effects on Bioactivity: Aryl Groups: The 2-fluorophenyl group in the target compound may enhance metabolic stability and target binding compared to non-fluorinated analogs (e.g., 2-methylphenyl in 8e) due to its electron-withdrawing nature . Oxadiazole Substituents: Pyridin-4-yl (as in the target compound) and indolyl groups (e.g., compound 132) are associated with kinase inhibition (e.g., EGFR), whereas diphenylmethyl or chlorophenyl groups correlate with antimicrobial activity .
Synthetic Accessibility :
- The target compound can be synthesized via S-alkylation of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thione with 2-chloro-N-(2-fluorophenyl)acetamide, a method validated for analogous structures .
Notes on Structural and Functional Nuances
- Electron Effects : The fluorine atom in the 2-fluorophenyl group increases the compound’s lipophilicity and may improve blood-brain barrier penetration relative to chlorophenyl or methoxyphenyl analogs .
- Toxicity Considerations : N-Substituted acetamides with halogenated aryl groups (e.g., 6f, 6o) show lower cytotoxicity compared to nitro-substituted derivatives, positioning the target compound as a candidate for further safety profiling .
Biological Activity
N-(2-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and specific case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 358 Da. The compound features a fluorinated phenyl group and an oxadiazole moiety linked via a sulfanyl group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H15FN4O2S |
| Molecular Weight | 358 Da |
| LogP | 1.75 |
| Polar Surface Area | 72 Å |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
Synthesis
The synthesis of this compound involves several steps, including the formation of the oxadiazole ring and subsequent substitution reactions to introduce the fluorine atom and the sulfanyl group. Detailed synthetic pathways have been explored in various studies, emphasizing the importance of each step in achieving high yields and purity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells.
In one study, compounds structurally related to this acetamide demonstrated IC50 values ranging from 1.59 to 7.48 μM against A549 cells, with some derivatives showing even lower values indicating higher potency .
The mechanism by which this compound exerts its anticancer effects appears to involve the activation of apoptotic pathways. Specifically, it has been shown to activate caspase enzymes (such as caspase-3), which play a critical role in programmed cell death. Flow cytometry analyses indicated that certain derivatives led to a notable increase in caspase activation compared to controls .
Case Studies
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic properties of various oxadiazole derivatives on A549 cells. Among these, derivatives similar to this compound showed promising results:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 4h | <0.14 | A549 |
| 4f | 8.16 | C6 glioma |
| 4k | 13.04 | C6 glioma |
These findings suggest that modifications in the chemical structure can significantly influence biological activity and selectivity towards cancer cells.
Case Study 2: Inhibition of Kinase Activity
Another study highlighted the relationship between structural modifications and kinase inhibition. The introduction of electron-withdrawing groups (like fluorine) was found to enhance anticancer activity by inhibiting ERK1/2 signaling pathways . This suggests that this compound could potentially be developed as a therapeutic agent targeting specific kinases involved in tumor growth.
Q & A
Q. What advanced analytical methods resolve co-eluting HPLC peaks?
- Solutions :
- LC-MS Coupling : Use high-resolution Q-TOF to distinguish isomers (e.g., ortho vs. para substitutions) .
- Gradient Optimization : Test C18 columns with acetonitrile/water (0.1% formic acid) gradients .
- Validation : Spiking with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
